molecular formula C2H2Y B8067057 Acetylene;yttrium

Acetylene;yttrium

Cat. No. B8067057
M. Wt: 114.94 g/mol
InChI Key: FVMZJHYWAVOCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylene;yttrium is a useful research compound. Its molecular formula is C2H2Y and its molecular weight is 114.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gas-Phase Photodissociation of Metal Ion-Acetylene Complexes : Research has focused on understanding the bond energies between metal ions (including yttrium) and acetylene, important for insights into their reactivity and applications in chemistry (Ranasinghe & Freiser, 1992).

  • Matrix Isolation Infrared Spectroscopy and Theoretical Study : The reactions of yttrium atoms with acetylene have been studied through experimental and theoretical methods, providing insights into the formation of complexes, crucial for applications in material science and catalysis (Teng & Xu, 2010).

  • Calcium Carbide as an Acetylene Source : Research has shown that calcium carbide can be an efficient and safe source of acetylene for chemical transformations, impacting synthetic organic chemistry and industrial applications (Rodygin et al., 2016).

  • Yttrium in Medical Imaging and Therapy : Yttrium, a rare earth element, has diverse applications in medical lasers, biomedical implants, and as radiopharmaceuticals in medical imaging and therapy (Tickner et al., 2020).

  • Yttrium Extraction and Environmental Impact : Studies have explored more environmentally friendly and efficient methods for extracting yttrium, an element critical in various industries, from different sources (Pires et al., 2019).

  • Yttrium-Modified Catalysts for Acetylene Hydrochlorination : Research has focused on enhancing the performance of catalysts used in the production of vinyl chloride monomer, a key material in PVC manufacture, by adding yttrium chloride (Ke et al., 2017).

properties

IUPAC Name

acetylene;yttrium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2.Y/c1-2;/h1-2H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZJHYWAVOCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.